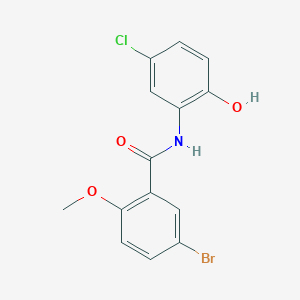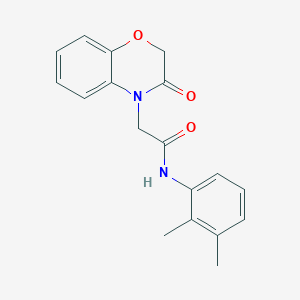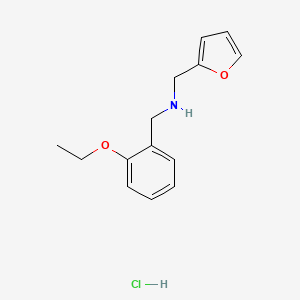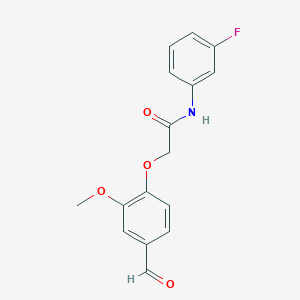![molecular formula C21H28ClNO3 B4409339 4-{2-[2-(2-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409339.png)
4-{2-[2-(2-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride
説明
4-{2-[2-(2-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride, also known as BRL-37344, is a selective β3-adrenoceptor agonist. It was first synthesized in 1989 by GlaxoSmithKline and has been extensively studied for its potential therapeutic applications. In
科学的研究の応用
4-{2-[2-(2-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of effects on the body, including increasing insulin sensitivity, reducing body weight and fat mass, and improving cardiovascular function. These effects make this compound a promising candidate for the treatment of obesity, type 2 diabetes, and cardiovascular disease.
作用機序
4-{2-[2-(2-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride is a selective β3-adrenoceptor agonist, meaning it selectively binds to and activates the β3-adrenoceptor. This receptor is primarily found in adipose tissue and plays a role in regulating lipolysis, or the breakdown of fat. Activation of the β3-adrenoceptor by this compound leads to an increase in lipolysis, which in turn leads to a reduction in body weight and fat mass.
Biochemical and Physiological Effects
In addition to its effects on lipolysis, this compound has also been shown to have other biochemical and physiological effects. It has been shown to increase insulin sensitivity, which could make it useful in the treatment of type 2 diabetes. It has also been shown to improve cardiovascular function by reducing blood pressure and improving endothelial function.
実験室実験の利点と制限
One advantage of using 4-{2-[2-(2-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride in lab experiments is its selectivity for the β3-adrenoceptor. This means that researchers can specifically target this receptor and study its effects without affecting other receptors in the body. However, one limitation of using this compound is its relatively low potency. This means that higher concentrations of the compound may be needed to achieve the desired effects.
将来の方向性
There are several future directions for research on 4-{2-[2-(2-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride. One area of interest is its potential use in the treatment of obesity and type 2 diabetes. Further studies are needed to determine the optimal dosing and duration of treatment for these conditions. Another area of interest is the potential use of this compound in the treatment of cardiovascular disease. Studies are needed to determine the long-term effects of this compound on cardiovascular function and to identify any potential side effects. Finally, there is also interest in developing more potent and selective β3-adrenoceptor agonists that could be used in place of this compound.
Conclusion
This compound is a selective β3-adrenoceptor agonist that has been extensively studied for its potential therapeutic applications. Its effects on lipolysis, insulin sensitivity, and cardiovascular function make it a promising candidate for the treatment of obesity, type 2 diabetes, and cardiovascular disease. While there are some limitations to using this compound in lab experiments, its selectivity for the β3-adrenoceptor makes it a valuable tool for studying this receptor. There are several future directions for research on this compound, including its potential use in the treatment of various diseases and the development of more potent and selective β3-adrenoceptor agonists.
特性
IUPAC Name |
4-[2-[2-(2-benzylphenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-6-19(7-3-1)18-20-8-4-5-9-21(20)25-17-16-24-15-12-22-10-13-23-14-11-22;/h1-9H,10-18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFIJPQJUCSUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=CC=C2CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(allyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4409263.png)





![3-(allyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4409305.png)
![N-(2,6-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409310.png)
![3-(2-fluorophenyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4409315.png)
![(2-furylmethyl){3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B4409318.png)
![N-{3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]phenyl}acetamide](/img/structure/B4409324.png)
![4-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4409328.png)
![(4-methoxybenzyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B4409359.png)
